molecular formula C19H22N2O3 B4409250 2-[4-(acetylamino)phenoxy]-N-(4-isopropylphenyl)acetamide

2-[4-(acetylamino)phenoxy]-N-(4-isopropylphenyl)acetamide

Cat. No. B4409250
M. Wt: 326.4 g/mol
InChI Key: KDJZGMWFPDIANA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(acetylamino)phenoxy]-N-(4-isopropylphenyl)acetamide is a synthetic compound that belongs to the class of amides. It is commonly known as ACPA and is widely used in scientific research. This compound has gained significant attention due to its potential therapeutic applications in various medical conditions.

Mechanism of Action

The mechanism of action of 2-[4-(acetylamino)phenoxy]-N-(4-isopropylphenyl)acetamide involves the activation of the CB1 receptor. This receptor is involved in various physiological processes, including pain sensation, appetite regulation, and mood control. Upon activation, the CB1 receptor modulates the release of neurotransmitters, such as dopamine, serotonin, and glutamate, which play a crucial role in the regulation of these physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily mediated through the CB1 receptor. This compound has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in various preclinical models. Additionally, this compound has been shown to have neuroprotective effects and may have potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[4-(acetylamino)phenoxy]-N-(4-isopropylphenyl)acetamide in lab experiments include its high selectivity for the CB1 receptor, which allows for precise targeting of this receptor in various preclinical models. Additionally, this compound has a relatively simple synthesis method, which makes it easily accessible for researchers. The limitations of using this compound in lab experiments include its potential toxicity and the lack of data on its long-term effects.

Future Directions

There are several future directions for the research on 2-[4-(acetylamino)phenoxy]-N-(4-isopropylphenyl)acetamide. One potential direction is the development of novel therapeutic agents based on this compound for the treatment of various medical conditions. Additionally, the potential use of this compound as a tool for understanding the role of the CB1 receptor in various physiological processes should be explored further. Finally, the long-term effects of this compound should be investigated to ensure its safety for potential therapeutic applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention due to its potential therapeutic applications in various medical conditions. This compound has a high selectivity for the CB1 receptor and has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in various preclinical models. While there are limitations to using this compound in lab experiments, its potential therapeutic applications make it a promising area for future research.

Scientific Research Applications

2-[4-(acetylamino)phenoxy]-N-(4-isopropylphenyl)acetamide has several scientific research applications. It is commonly used as a selective agonist for the cannabinoid receptor type 1 (CB1), which is a G protein-coupled receptor found in the central and peripheral nervous systems. This compound has been extensively studied for its potential therapeutic applications in various medical conditions, including pain, inflammation, anxiety, and depression.

properties

IUPAC Name

2-(4-acetamidophenoxy)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-13(2)15-4-6-17(7-5-15)21-19(23)12-24-18-10-8-16(9-11-18)20-14(3)22/h4-11,13H,12H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJZGMWFPDIANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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